Cas no 2228734-57-2 (2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine)

2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine
- 2228734-57-2
- EN300-1953538
-
- インチ: 1S/C10H12ClF2NO/c1-2-15-9-4-3-7(11)5-8(9)10(12,13)6-14/h3-5H,2,6,14H2,1H3
- InChIKey: HYYVGPKPDDKHNI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(CN)(F)F)OCC
計算された属性
- せいみつぶんしりょう: 235.0575480g/mol
- どういたいしつりょう: 235.0575480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953538-0.5g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1953538-10.0g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1953538-0.25g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1953538-0.05g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1953538-2.5g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1953538-0.1g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1953538-10g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1953538-5.0g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1953538-1.0g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1953538-5g |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine |
2228734-57-2 | 5g |
$3396.0 | 2023-09-17 |
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amineに関する追加情報
Comprehensive Overview of 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine (CAS No. 2228734-57-2)
The compound 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine (CAS No. 2228734-57-2) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoroethane moiety and chloro-ethoxy substitution, make it a subject of interest for drug discovery and material science applications. This article delves into its properties, synthesis, and relevance in modern research, addressing common queries such as "what is 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine used for" and "CAS 2228734-57-2 applications."
Chemically, 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine belongs to the class of aryl amines, characterized by a benzene ring substituted with chlorine and ethoxy groups at the 5- and 2-positions, respectively. The 2,2-difluoroethylamine side chain introduces steric and electronic effects that influence its reactivity and binding affinity. Researchers often explore its role as a building block in medicinal chemistry, particularly for designing kinase inhibitors or GPCR-targeted therapeutics. Questions like "how to synthesize 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine" are frequently encountered in academic forums, highlighting its synthetic challenges.
In the context of green chemistry trends, the compound's environmental footprint is scrutinized. Its fluorine atoms contribute to metabolic stability but raise concerns about biodegradability. Recent studies focus on optimizing its synthesis via catalytic methods to reduce waste, aligning with searches for "sustainable synthesis of fluorinated amines." Additionally, its logP and solubility profiles are critical for drug formulation, making it a frequent topic in "ADME prediction tools" discussions.
The pharmacophore potential of CAS 2228734-57-2 is another hotspot. Its chloro-ethoxy motif resembles fragments in approved drugs, sparking interest in "structure-activity relationships (SAR)" studies. Computational chemists leverage molecular docking to predict its interactions with biological targets, addressing queries like "2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine docking scores." Meanwhile, analytical techniques such as HPLC and NMR are essential for purity assessment, a recurring theme in "quality control of fluorinated compounds" searches.
Beyond pharmaceuticals, this amine finds niche applications in material science. Its fluorine content may enhance polymer thermal stability, relevant to "high-performance materials" research. Patent databases reveal its inclusion in electronic coatings, answering "CAS 2228734-57-2 industrial uses" inquiries. However, handling requires precautions due to potential reactivity of amine groups, a point emphasized in safety-focused searches.
In summary, 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine exemplifies the intersection of fluorine chemistry and drug design. Its versatility addresses pressing needs in targeted therapy and advanced materials, while ongoing studies tackle synthesis scalability and safety—topics dominating 2023 chemical research trends. For researchers, mastering its properties unlocks opportunities in precision medicine and sustainable innovation.
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